2-Amino-5-nitrobenzaldehyde, with the molecular formula and a molecular weight of 166.14 g/mol, is an aromatic compound characterized by the presence of both an amino group and a nitro group attached to a benzaldehyde structure. This compound is recognized for its unique chemical properties, which make it a valuable intermediate in various synthetic applications, particularly in pharmaceuticals and organic chemistry .
Due to limited research on 2-A-5-NB, its mechanism of action in biological systems or interaction with other compounds is not documented.
Research indicates that 2-Amino-5-nitrobenzaldehyde exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Its derivatives have been explored for potential therapeutic effects, including anticancer activity. The presence of both amino and nitro groups enhances its interaction with biological targets, making it a candidate for drug development .
Several methods have been developed for synthesizing 2-Amino-5-nitrobenzaldehyde:
The applications of 2-Amino-5-nitrobenzaldehyde are diverse:
Studies on the interactions of 2-Amino-5-nitrobenzaldehyde with biological molecules have shown that it can bind effectively to proteins and nucleic acids, influencing their function. This characteristic is particularly relevant in drug design, where understanding these interactions can lead to more effective therapeutic agents .
Several compounds share structural similarities with 2-Amino-5-nitrobenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Hydroxy-5-nitrobenzaldehyde | 97-51-8 | Contains a hydroxyl group; used in Schiff base formation. |
3-Amino-4-nitrobenzaldehyde | 56008-61-8 | Different positioning of functional groups; used in pharmaceuticals. |
4-Nitroaniline | 100-01-6 | Similar nitro group; primarily used as a dye intermediate. |
2-Nitrobenzaldehyde | 552-89-6 | Lacks amino functionality; utilized in organic synthesis. |
Uniqueness: The combination of both amino and nitro groups in 2-Amino-5-nitrobenzaldehyde distinguishes it from other similar compounds, providing unique reactivity patterns that are advantageous in synthetic applications and biological interactions .